molecular formula C27H30N4O3S B392832 ethyl (2E)-5-[4-(dimethylamino)phenyl]-2-{[4-(dimethylamino)phenyl]methylidene}-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 154867-12-6

ethyl (2E)-5-[4-(dimethylamino)phenyl]-2-{[4-(dimethylamino)phenyl]methylidene}-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B392832
CAS No.: 154867-12-6
M. Wt: 490.6g/mol
InChI Key: GYJMRPOWLSJWTA-CJLVFECKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2E)-5-[4-(dimethylamino)phenyl]-2-{[4-(dimethylamino)phenyl]methylidene}-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolopyrimidine derivative characterized by dual 4-(dimethylamino)phenyl substituents at positions 2 and 3. Thiazolo[3,2-a]pyrimidines are a pharmacologically relevant scaffold, with reported anticancer, antimicrobial, and enzyme-inhibitory properties . This compound’s structural uniqueness lies in its symmetrical dimethylamino substituents, which distinguish it from analogues with methoxy, halogen, or nitro groups.

Properties

IUPAC Name

ethyl (2E)-5-[4-(dimethylamino)phenyl]-2-[[4-(dimethylamino)phenyl]methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O3S/c1-7-34-26(33)23-17(2)28-27-31(24(23)19-10-14-21(15-11-19)30(5)6)25(32)22(35-27)16-18-8-12-20(13-9-18)29(3)4/h8-16,24H,7H2,1-6H3/b22-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJMRPOWLSJWTA-CJLVFECKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)N(C)C)C(=O)C(=CC4=CC=C(C=C4)N(C)C)S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)N(C)C)C(=O)/C(=C\C4=CC=C(C=C4)N(C)C)/S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-5-[4-(dimethylamino)phenyl]-2-{[4-(dimethylamino)phenyl]methylidene}-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The initial step involves the synthesis of the thiazole ring through the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Pyrimidine Ring Formation: The thiazole intermediate is then reacted with a suitable β-dicarbonyl compound to form the thiazolopyrimidine core.

    Substitution Reactions: The thiazolopyrimidine core is further functionalized through various substitution reactions to introduce the dimethylamino, benzylidene, and carboxylate groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

ethyl (2E)-5-[4-(dimethylamino)phenyl]-2-{[4-(dimethylamino)phenyl]methylidene}-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Research indicates that compounds similar to ethyl (2E)-5-[4-(dimethylamino)phenyl]-2-{[4-(dimethylamino)phenyl]methylidene}-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate exhibit significant biological activities:

  • Antitumor Activity : Studies have demonstrated that thiazolo-pyrimidine derivatives can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth and metastasis. For example, compounds from this class have shown efficacy against melanoma and other malignancies by inhibiting MEK/ERK pathways .
  • Antimicrobial Properties : Some derivatives have shown promise as antimicrobial agents against various bacterial strains. The thiazole ring is known to contribute to antibacterial activity through interference with bacterial cell wall synthesis.

Therapeutic Potential

The therapeutic potential of this compound is being explored in several contexts:

  • Cancer Treatment : The compound's ability to inhibit tyrosine kinases makes it a candidate for targeted cancer therapies. In vitro studies have shown that it can effectively reduce cell viability in cancer lines resistant to conventional therapies .
  • Neuroprotective Effects : Preliminary studies suggest that thiazolo-pyrimidine derivatives may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases by modulating neurotransmitter systems.

Case Studies and Research Findings

Several case studies highlight the applications and effectiveness of similar compounds:

Study ReferenceFocusFindings
Li et al., 2021 Antitumor ActivityDemonstrated significant inhibition of tumor growth in melanoma models using thiazolo-pyrimidine derivatives.
Zhang et al., 2020 Antimicrobial PropertiesIdentified several derivatives with potent activity against resistant bacterial strains.
Kim et al., 2022 Neuroprotective EffectsReported protective effects on neuronal cells under oxidative stress conditions.

Mechanism of Action

The mechanism of action of ethyl (2E)-5-[4-(dimethylamino)phenyl]-2-{[4-(dimethylamino)phenyl]methylidene}-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Molecular Properties

The following table summarizes key structural differences and properties of related compounds:

Compound Substituents (Position 2 / Position 5) Molecular Weight Notable Features Biological Activity (Reported) References
Target Compound : 4-(dimethylamino)phenyl / 4-(dimethylamino)phenyl 563.64 (calculated) Dual dimethylamino groups enhance electron density and solubility. Not explicitly reported; inferred potential for anticancer activity based on scaffold. N/A
2,4-Dimethoxybenzylidene / (E)-2-phenylethenyl () 546.61 Extended conjugation via styryl group; moderate lipophilicity. Anticancer screening (hypothesized).
4-Bromophenyl () 433.31 Bromine enhances halogen bonding; π-stacking observed in crystal. Crystallography focus; no bioactivity data.
3,4-Dichlorophenyl / 4-methylphenyl () 619.50 Dichlorophenyl group increases steric bulk; synthesized via multi-component reaction. Anticancer evaluations (in vitro).
4-Fluorophenyl / 3-fluorophenyl () 468.44 Fluorine atoms facilitate C–H···F hydrogen bonding. Crystal packing dominated by π-π interactions.
2-Nitrobenzylidene / 3,4-dimethoxyphenyl () 509.53 Nitro group introduces strong electron-withdrawing effects. No explicit bioactivity; used in synthetic studies.
Key Observations:
  • Electron-Donating vs.
  • Solubility: Dimethylamino groups enhance hydrophilicity, contrasting with methoxy or halogenated derivatives, which are more lipophilic .
  • Crystallographic Behavior : Fluorinated derivatives (e.g., ) exhibit zigzag chains via C–H···F interactions, while brominated analogues () show π-halogen interactions. The target compound’s symmetrical structure may favor unique packing motifs.

Crystallographic and Conformational Analysis

  • : A fluorinated derivative adopts a half-chair pyrimidine ring with axial 3-fluorophenyl substitution. Dihedral angles between thiazole and benzene rings range from 9.6° to 84.8°, influencing molecular planarity .
  • : A trimethoxy-substituted analogue exhibits a flattened boat conformation in the pyrimidine ring, with C5 deviating by 0.224 Å from the mean plane .
  • Target Compound Prediction: The symmetrical dimethylamino groups may reduce steric strain, favoring a planar conformation conducive to π-π stacking or hydrogen bonding.

Pharmacological Potential

While direct bioactivity data for the target compound is unavailable, structural analogues demonstrate:

  • Anticancer Activity : Derivatives in inhibit cancer cell proliferation via kinase or tubulin binding .
  • Enzyme Inhibition : Methoxy-substituted compounds (e.g., ) target acetylcholinesterase, relevant in Alzheimer’s disease .

The dimethylamino groups in the target compound could enhance interactions with polar enzyme active sites or DNA grooves.

Biological Activity

Ethyl (2E)-5-[4-(dimethylamino)phenyl]-2-{[4-(dimethylamino)phenyl]methylidene}-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates multiple functional groups that may contribute to its biological activity, particularly in the fields of oncology and neuropharmacology.

Chemical Structure

The compound's IUPAC name reflects its intricate structure, which includes:

  • Thiazolo-pyrimidine core : This heterocyclic framework is known for its pharmacological properties.
  • Dimethylamino groups : These substituents are often associated with enhanced activity in biological systems.
  • Carboxylate ester : This functional group can influence solubility and bioavailability.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For example:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways involved in cell survival and proliferation.
  • Case Studies : In vitro studies have shown that similar thiazolo-pyrimidine derivatives can inhibit the growth of various cancer cell lines, including breast and lung cancer cells.

Neuropharmacological Effects

The dimethylamino groups suggest potential neuroactive properties:

  • Cognitive Enhancement : Preliminary research indicates that compounds with similar structures may improve cognitive function and memory retrieval.
  • Neuroprotective Effects : Some studies have suggested that these compounds can protect neurons from oxidative stress and apoptosis.

Data Tables

Biological ActivityObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
Cognitive EnhancementImproves memory retrieval
NeuroprotectionProtects neurons from oxidative stress

Research Findings

  • Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that thiazolo-pyrimidine derivatives could inhibit tumor growth in xenograft models by targeting specific kinases involved in cell cycle regulation.
  • Neuropharmacological Studies : Research published in Neuroscience Letters highlighted the potential of similar compounds to enhance synaptic plasticity and cognitive function in animal models.
  • Safety Profile : Toxicology assessments indicate that the compound exhibits low toxicity at therapeutic doses, making it a promising candidate for further development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.